molecular formula C16H17BrClN B6279987 rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans CAS No. 2241123-15-7

rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans

Cat. No.: B6279987
CAS No.: 2241123-15-7
M. Wt: 338.7
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Description

rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans: is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromophenyl group and a phenylcyclopropyl group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans typically involves the following steps:

    Formation of the Cyclopropyl Ring: The cyclopropyl ring is formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where an aldehyde or ketone is treated with an amine and a reducing agent.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromophenyl group is oxidized to form a bromophenyl ketone.

    Reduction: The compound can undergo reduction reactions, where the bromophenyl group is reduced to form a bromophenyl alcohol.

    Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

    Substitution: Common reagents include nucleophiles such as sodium hydroxide, ammonia, and alkyl halides.

Major Products:

    Oxidation: Bromophenyl ketone

    Reduction: Bromophenyl alcohol

    Substitution: Hydroxyl, amino, or alkyl derivatives of the original compound

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique structural properties and reactivity.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Studied for its pharmacokinetic and pharmacodynamic properties.

Industry:

  • Used in the development of new materials with specific chemical properties.
  • Studied for its potential applications in catalysis and material science.

Mechanism of Action

The exact mechanism of action of rac-(2-bromophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride, trans is not fully understood. it is believed to interact with specific molecular targets in the body, such as receptors or enzymes, to exert its effects. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

  • rac-(2-bromophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride
  • rac-(2-chlorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride
  • rac-(2-fluorophenyl)[(1R,2R)-2-phenylcyclopropyl]methanamine hydrochloride

Comparison:

  • Structural Differences: The similar compounds differ in the halogen atom attached to the phenyl group (bromine, chlorine, fluorine).
  • Reactivity: The reactivity of these compounds can vary based on the halogen atom, with fluorine being the most electronegative and bromine being the least.
  • Applications: While all these compounds may have similar applications in research and industry, their specific properties and reactivity can make them more suitable for certain applications over others.

Properties

CAS No.

2241123-15-7

Molecular Formula

C16H17BrClN

Molecular Weight

338.7

Purity

95

Origin of Product

United States

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